CGP 57380 vs. Tomivosertib: Divergent MNK1 Potency Defines Experimental Utility
CGP 57380 inhibits MNK1 with an IC50 of 2.2 µM, approximately 900-fold less potent than the clinical-stage inhibitor Tomivosertib (eFT508, IC50 2.4 nM) . This potency differential dictates distinct experimental applications: CGP 57380 serves as a validated tool compound for foundational mechanistic studies of post-transcriptional regulation, whereas Tomivosertib is optimized for therapeutic intervention. In cellular assays, CGP 57380 inhibits eIF4E phosphorylation with an IC50 of 3 µM [1], while Tomivosertib achieves comparable suppression at concentrations below 100 nM .
| Evidence Dimension | MNK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2.2 µM |
| Comparator Or Baseline | Tomivosertib (eFT508): 2.4 nM |
| Quantified Difference | ~917-fold less potent |
| Conditions | In vitro kinase assay, purified MNK1 |
Why This Matters
CGP 57380 is the appropriate selection for studies requiring reference to the extensive body of literature established with this specific tool compound, while Tomivosertib is suited for high-potency therapeutic targeting applications.
- [1] Knauf U, Tschopp C, Gram H. Negative regulation of protein translation by mitogen-activated protein kinase-interacting kinases 1 and 2. Mol Cell Biol. 2001;21(16):5500-11. View Source
